molecular formula C16H24O B159169 1-(4-tert-butyl-2,6-dimethylphenyl)butan-1-one CAS No. 1703-90-8

1-(4-tert-butyl-2,6-dimethylphenyl)butan-1-one

Cat. No.: B159169
CAS No.: 1703-90-8
M. Wt: 232.36 g/mol
InChI Key: AXVCLVJCZWBTJZ-UHFFFAOYSA-N
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Description

4’-tert-Butyl-2’,6’-dimethylbutyrophenone is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol . It is also known by other names such as 4-tert-Butyl-2,6-dimethylacetophenone . This compound is characterized by the presence of a tert-butyl group and two methyl groups attached to a phenyl ring, along with a ketone functional group.

Preparation Methods

The synthesis of 4’-tert-Butyl-2’,6’-dimethylbutyrophenone typically involves Friedel-Crafts acylation. This reaction involves the acylation of 2,6-dimethylphenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually include anhydrous conditions and a controlled temperature to ensure high yield and purity of the product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

4’-tert-Butyl-2’,6’-dimethylbutyrophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-tert-Butyl-2’,6’-dimethylbutyrophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-tert-Butyl-2’,6’-dimethylbutyrophenone involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4’-tert-Butyl-2’,6’-dimethylbutyrophenone include:

The uniqueness of 4’-tert-Butyl-2’,6’-dimethylbutyrophenone lies in its combination of tert-butyl, methyl, and ketone groups, which confer specific reactivity and applications that are distinct from its analogs.

Properties

CAS No.

1703-90-8

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

1-(4-tert-butyl-2,6-dimethylphenyl)butan-1-one

InChI

InChI=1S/C16H24O/c1-7-8-14(17)15-11(2)9-13(10-12(15)3)16(4,5)6/h9-10H,7-8H2,1-6H3

InChI Key

AXVCLVJCZWBTJZ-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=C(C=C(C=C1C)C(C)(C)C)C

Canonical SMILES

CCCC(=O)C1=C(C=C(C=C1C)C(C)(C)C)C

Key on ui other cas no.

1703-90-8

Synonyms

4'-tert-butyl-2',6'-dimethylbutyrophenone

Origin of Product

United States

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